molecular formula C6H11O9P B1203125 6-phospho-5-dehydro-2-deoxy-D-gluconic acid

6-phospho-5-dehydro-2-deoxy-D-gluconic acid

Cat. No. B1203125
M. Wt: 258.12 g/mol
InChI Key: OLUPOJQIFXQXIT-CVYQJGLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phospho-5-dehydro-2-deoxy-D-gluconic acid is a ketoaldonic acid phosphate comprising 5-dehydro-2-deoxy-D-gluconic acid having the phosphate group at the 6-position. It is a conjugate acid of a 6-phosphonato-5-dehydro-2-deoxy-D-gluconate(3-).

Scientific Research Applications

Sugar-like Amino-Carboxylic Acids Synthesis

6-Amino-2,5-anhydro-6-deoxy-D-gluconic and L-gulonic acid derivatives, which are sugar-like amino-carboxylic acids and mimic dipeptides, have been synthesized from enantiomerically pure bis-epoxides. This process is an example of using 6-phospho-5-dehydro-2-deoxy-D-gluconic acid in synthetic chemistry, particularly in creating sugar analogs that have potential applications in various fields, including pharmaceuticals and biotechnology (Poitout, Merrer, & Depezay, 1995).

Myo-Inositol Catabolism

The compound plays a role in the catabolism of myo-inositol in bacteria like Bacillus subtilis. It is involved in a multi-step biochemical pathway, where it is an intermediate produced through enzymatic reactions. This research is significant for understanding bacterial metabolism and could have implications in biotechnology and microbiology (Yoshida et al., 2008).

Biomedical Applications

In the field of biomedical applications, derivatives of 6-amino-6-deoxy-D-gluconic acid, which are precursors for the synthesis of polyamides, have been prepared. These compounds have several applications in biomedicine, including in surgical sutures, membranes, superficial coverings, and drug-delivery systems (Martínez, Mata, Donoso, & Pérez, 1992).

Enzyme Studies

The compound is involved in studies of enzymes like 6-phospho-D-gluconate dehydrogenase, which play a key role in carbohydrate metabolism pathways. Understanding these enzymes is crucial for biochemical research and can have applications in areas like metabolic engineering and pharmaceuticals (Stournaras, Butz, & Kurz, 1982; Adachi et al., 1982).

properties

Product Name

6-phospho-5-dehydro-2-deoxy-D-gluconic acid

Molecular Formula

C6H11O9P

Molecular Weight

258.12 g/mol

IUPAC Name

(3R,4S)-3,4-dihydroxy-5-oxo-6-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H11O9P/c7-3(1-5(9)10)6(11)4(8)2-15-16(12,13)14/h3,6-7,11H,1-2H2,(H,9,10)(H2,12,13,14)/t3-,6+/m1/s1

InChI Key

OLUPOJQIFXQXIT-CVYQJGLWSA-N

Isomeric SMILES

C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)C(=O)O

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-phospho-5-dehydro-2-deoxy-D-gluconic acid
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6-phospho-5-dehydro-2-deoxy-D-gluconic acid
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Reactant of Route 4
6-phospho-5-dehydro-2-deoxy-D-gluconic acid
Reactant of Route 5
6-phospho-5-dehydro-2-deoxy-D-gluconic acid
Reactant of Route 6
6-phospho-5-dehydro-2-deoxy-D-gluconic acid

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